Pyrotinib

Description

Properties

IUPAC Name |

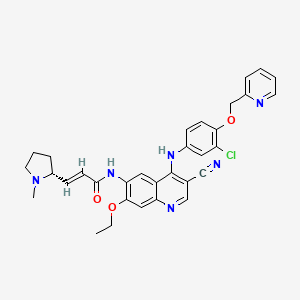

(E)-N-[4-[3-chloro-4-(pyridin-2-ylmethoxy)anilino]-3-cyano-7-ethoxyquinolin-6-yl]-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H31ClN6O3/c1-3-41-30-17-27-25(16-28(30)38-31(40)12-10-24-8-6-14-39(24)2)32(21(18-34)19-36-27)37-22-9-11-29(26(33)15-22)42-20-23-7-4-5-13-35-23/h4-5,7,9-13,15-17,19,24H,3,6,8,14,20H2,1-2H3,(H,36,37)(H,38,40)/b12-10+/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SADXACCFNXBCFY-IYNHSRRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)C=CC5CCCN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)OCC4=CC=CC=N4)Cl)C#N)NC(=O)/C=C/[C@H]5CCCN5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H31ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

583.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269662-73-8 | |

| Record name | SHR-1258 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269662738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PYROTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJN36EQM0H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Chemical Synthesis of Pyrotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrotinib is a novel, orally administered, irreversible dual tyrosine kinase inhibitor (TKI) that potently targets the epidermal growth factor receptor (EGFR/HER1) and human epidermal growth factor receptor 2 (HER2). Developed by Jiangsu Hengrui Medicine Co., Ltd., it has emerged as a significant therapeutic agent, particularly in the treatment of HER2-positive breast cancer. This technical guide provides an in-depth overview of the discovery of this compound, its mechanism of action, the signaling pathways it modulates, its chemical synthesis, and the key experimental protocols used for its characterization.

Discovery and Development

This compound (also known as SHR-1258) was developed to address the need for more effective treatments for HER2-positive cancers, which are often characterized by aggressive tumor growth and poor prognosis. The discovery process focused on creating a potent and selective irreversible inhibitor of both EGFR and HER2.[1] Preclinical studies demonstrated that this compound exhibits robust anti-tumor effects in HER2-overexpressing xenograft models with a favorable safety profile.[1]

Clinical trials have further validated its efficacy. Phase I studies established the maximum tolerated dose and demonstrated promising antitumor activity in patients with HER2-positive metastatic breast cancer.[2] Subsequent Phase II and III trials, such as the PHENIX and PHOEBE studies, have shown significant improvements in progression-free survival (PFS) for patients with HER2-positive metastatic breast cancer, including those previously treated with other therapies like trastuzumab and taxanes.[3][4] Based on these positive results, this compound, in combination with capecitabine, received its first global conditional approval in China in 2018 for the treatment of HER2-positive, advanced or metastatic breast cancer.[5]

Mechanism of Action

This compound is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets EGFR (HER1), HER2, and HER4.[3] It covalently binds to the ATP binding site within the intracellular kinase domain of these receptors.[6] This irreversible binding prevents the formation of both homo- and heterodimers of the HER family receptors and inhibits their autophosphorylation.[6][7] Consequently, the activation of downstream signaling pathways is blocked, leading to the inhibition of tumor cell proliferation, survival, and migration.[6][7]

One of the key mechanisms of this compound's action is the downregulation of HER2 protein levels. This is achieved by promoting the internalization and subsequent degradation of the HER2 receptor through the ubiquitin-proteasome pathway.[8][9]

Signaling Pathways

The inhibition of HER family receptors by this compound leads to the blockade of two major downstream signaling cascades that are crucial for cancer cell growth and survival: the RAS/RAF/MEK/MAPK pathway and the PI3K/AKT pathway.[6][10][11]

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. By inhibiting the upstream HER receptors, this compound prevents the activation of this cascade, thereby halting uncontrolled cell division.[8][10]

-

PI3K/AKT Pathway: This pathway is critical for cell survival, growth, and proliferation. This compound's inhibition of HER2 blocks the activation of PI3K and its downstream effector AKT, leading to the induction of apoptosis (programmed cell death) in cancer cells.[10][12]

The dual inhibition of these pathways contributes to the potent anti-tumor activity of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound is a multi-step process that has been described in various publications and patents. A common synthetic route involves the preparation of key intermediates followed by their coupling to form the final molecule.

One patented method for preparing this compound involves the following key steps[1]:

-

Preparation of (R,E)-N-(-2-hydroxy-4-nitrophenyl)-3-(-1-methylpyrrolidin-2-yl)acrylamide: This step involves the reaction of an aminophenol derivative with an activated acrylic acid derivative.

-

Preparation of (R,E)-N-(2-ethoxy-4-nitrophenyl)-3-(1-methylpyrrolidin-2-yl)acrylamide: The hydroxyl group is then ethoxylated.

-

Preparation of (R,E)-N-(4-amino-2-ethoxyphenyl)-3-(1-methylpyrrolidin-2-yl)acrylamide: The nitro group is reduced to an amine.

-

Preparation of (2E)-N-(4-amino-3-cyano-7-ethoxyquinolin-6-yl)-3-[(2R)-1-methylpyrrolidin-2-yl]acrylamide: The quinoline core is constructed.

-

Preparation of this compound: The final step involves a coupling reaction to introduce the substituted aniline moiety.

Another described process-scale synthesis involves the acylation of the commercially available intermediate, 4-amino-3-cyano-7-ethoxyquinoline, with a carboxylic acid side chain. This can be achieved through amidation using a coupling agent like EEDQ or via the corresponding acid chloride. The resulting this compound freebase is then treated with maleic acid to form this compound maleate.[13]

Quantitative Data Summary

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Target Kinase | IC50 (nM) | Reference |

| EGFR | 13 | [14] |

| HER2 | 38 | [14] |

Table 2: In Vitro Cellular Proliferation Inhibition by this compound

| Cell Line | IC50 (nM) | Reference |

| BT474 (HER2+) | 5.1 | [14] |

| SK-OV-3 (HER2+) | 43 | [14] |

| MDA-MB-231 (HER2-) | Weaker Inhibition | [14] |

| SK-BR-3 (HER2+) | - | |

| AU565 (HER2+) | - |

Table 3: Pharmacokinetic Properties of this compound

| Species | Bioavailability (%) | Reference |

| Nude Mice | 20.6 | [14] |

| Rats | 43.5 | [14] |

| Dogs | 13.5 | [14] |

Key Experimental Protocols

This section provides an overview of the methodologies for key experiments used in the characterization of this compound.

In Vitro Kinase Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of purified EGFR and HER2 kinases by measuring ATP consumption.

-

Principle: The kinase reaction consumes ATP, producing ADP. The remaining ATP is depleted, and the ADP is then converted back to ATP. This newly synthesized ATP is used by a luciferase enzyme to generate a luminescent signal that is inversely proportional to the kinase activity.

-

Materials:

-

Recombinant human EGFR or HER2 enzyme

-

Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1)

-

Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP solution

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Reagent

-

White, opaque 96- or 384-well microplates

-

Luminometer

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a microplate well, add the this compound solution (or DMSO for control).

-

Add the diluted enzyme to all wells except for the "blank" control.

-

Prepare a substrate/ATP mixture in kinase buffer and add it to the wells to initiate the reaction.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate as per the manufacturer's instructions.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate as per the manufacturer's instructions.

-

Measure luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

-

Cell Proliferation Assay (CCK-8 or MTT)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

-

Principle: Tetrazolium salts (WST-8 in CCK-8 or MTT) are reduced by metabolically active cells to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

-

Materials:

-

HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) breast cancer cell lines

-

Appropriate cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

CCK-8 or MTT reagent

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified period (e.g., 72 hours).

-

Add CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).

-

If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the protein levels and phosphorylation status of HER2 and its downstream signaling molecules (AKT and ERK) following treatment with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.

-

Materials:

-

HER2-positive breast cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HER2, anti-p-HER2, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

-

-

Procedure:

-

Culture and treat cells with various concentrations of this compound for a specified time.

-

Lyse the cells in RIPA buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system and quantify the band intensities to determine the relative protein expression and phosphorylation levels.

-

Conclusion

This compound represents a significant advancement in the targeted therapy of HER2-positive cancers. Its dual irreversible inhibition of EGFR and HER2, leading to the blockade of key downstream signaling pathways, provides a potent mechanism for inhibiting tumor growth. The successful chemical synthesis on a large scale has enabled extensive preclinical and clinical evaluation, ultimately leading to its approval for clinical use. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors in the field of oncology drug development.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. confluencediscovery.com [confluencediscovery.com]

- 3. biolchem.huji.ac.il [biolchem.huji.ac.il]

- 4. researchgate.net [researchgate.net]

- 5. resources.revvity.com [resources.revvity.com]

- 6. domainex.co.uk [domainex.co.uk]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. AID 1344107 - Caliper Assay: All assays were performed in 384-well microtiter plates. Each assay plate contained 8-point serial dilutions for 40 test compounds, as well as four 8-point serial dilutions of staurosporine as a reference compound, plus 16 high and 16 low controls. Liquid handling and incubation steps were done on a Thermo CatX workstation equipped with Innovadyne Nanodrop Express. Between pipetting steps, tips were cleaned in wash cycles using wash buffer. The assay plates were prepared by addition of 50 nL per well of compound solution in 90% DMSO. The kinase reactions were started by stepwise addition of 4.5 μL per well of peptide/ATP-solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 4 μM ATP, 4 μM peptide (FITC-Ahx-EAIYAAPFAKKK-NH2)) and 4.5 μL per well of enzyme solution (50 mM HEPES, pH 7.5, 1 mM DTT, 0.02% BSA, 0.6% DMSO, 10 mM beta-glycerophosphate, and 10 μM sodium orthovanadate, 20 mM MgCl2, 2 mM MnCl2, 3.5 nM ABL (ABL(64-515), produced in-house from E. coli)). Kinase reactions were incubated at 30 °C. for 60 minutes and subsequently terminated by addition of 16 μL per well of stop solution (100 mM HEPES pH 7.5, 5% DMSO, 0.1% Caliper coating reagent, 10 mM EDTA, and 0.015% Brij35). Plates with terminated kinase reactions were transferred to the Caliper LC3000 workstations for reading. Phosphorylated and unphosphorylated peptides were separated using the Caliper microfluidic mobility shift technology. Briefly, samples from terminated kinase reactions were applied to the chip. Analytes are transported through the chip by constant buffer flow and the migration of the substrate peptide is monitored by the fluorescence signal of its label. Phosphorylated peptide (product) and unphosphorylated peptide (substrate) are separated in an electric field by their charge/mass ratio. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. promega.com [promega.com]

- 13. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 14. HTRF Kinase Assay Development and Methods in Inhibitor Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrotinib Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

An in-depth analysis of the structural determinants of Pyrotinib's potent and irreversible inhibition of the ErbB family of receptor tyrosine kinases, providing a foundational resource for researchers in oncology drug discovery and development.

Introduction

This compound is a potent, orally bioavailable, irreversible pan-ErbB receptor tyrosine kinase inhibitor that has demonstrated significant clinical efficacy in the treatment of HER2-positive metastatic breast cancer.[1] As a dual inhibitor of the epidermal growth factor receptor (EGFR or HER1) and the human epidermal growth factor receptor 2 (HER2), this compound plays a crucial role in halting the proliferation of cancer cells by blocking key signaling pathways.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound, detailing the key chemical moieties responsible for its potent inhibitory activity. Furthermore, this document outlines the detailed experimental protocols for the key assays used to evaluate its efficacy and presents a visual representation of the signaling pathways it modulates.

Core Structure and Mechanism of Action

This compound's chemical scaffold is a 4-anilino-3-cyanoquinoline core, a class of compounds known for their protein kinase inhibitory activity.[3][4] Its mechanism of action involves the irreversible covalent binding to a specific cysteine residue (Cys797 in EGFR and Cys805 in HER2) in the ATP-binding pocket of the kinase domain.[5] This covalent bond is formed by the Michael addition reaction between the cysteine thiol group and the electrophilic acrylamide moiety on the this compound molecule. This irreversible inhibition effectively blocks the downstream signaling cascades, primarily the RAS/RAF/MEK/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, and differentiation.[5][6]

Structure-Activity Relationship (SAR) Studies

Systematic SAR studies on the 4-anilino-3-cyanoquinoline scaffold have elucidated the critical structural features required for potent and selective inhibition of HER2 and EGFR. The this compound molecule can be dissected into three key components for SAR analysis: the 4-anilino moiety, the quinoline core, and the 6-position substituent bearing the reactive acrylamide "warhead".

The 4-Anilino Moiety

The 3-chloro-4-(pyridin-2-ylmethoxy)aniline portion of this compound plays a crucial role in orienting the molecule within the ATP-binding pocket.

-

Substitution Pattern: The substitution pattern on the aniline ring is critical for potent kinase inhibition. The 3-chloro substituent is thought to enhance binding affinity.

-

Pyridinylmethoxy Group: The 4-(pyridin-2-ylmethoxy) group contributes significantly to the overall potency and favorable pharmacokinetic properties of the molecule.

The Quinoline Core

The 3-cyano-7-ethoxyquinoline core serves as the central scaffold for the inhibitor.

-

3-Cyano Group: The cyano group at the 3-position of the quinoline ring is a key feature of this class of inhibitors, contributing to their high affinity for the kinase domain.

-

7-Ethoxy Group: The ethoxy group at the 7-position has been shown to enhance the inhibitory activity against HER2.

The 6-Position Acrylamide "Warhead"

The substituent at the 6-position of the quinoline core is arguably the most critical for the irreversible inhibition mechanism of this compound. This part of the molecule extends towards the solvent-exposed region and contains the reactive Michael acceptor.

-

Acrylamide Moiety: The N-(4-((3-chloro-4-(2-pyridinylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)acrylamide is the key functional group that forms the covalent bond with the cysteine residue in the active site.

-

Linker and Terminal Group: The linker between the quinoline core and the terminal amine on the acrylamide side chain influences the reactivity and cellular permeability of the inhibitor. In this compound, the (E)-3-((2R)-1-methylpyrrolidin-2-yl)prop-2-enamide moiety has been optimized for both potent inhibition and favorable drug-like properties. The dimethylamino group on the Michael acceptor has been shown to increase reactivity through intramolecular catalysis of the Michael addition.[7]

| Compound/Modification | Key Structural Feature | HER2 IC50 (nM) | EGFR IC50 (nM) | Reference |

| This compound | (E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-((2R)-1-methylpyrrolidin-2-yl)acrylamide | ~10 | ~8 | [1] |

| Analog 1 | Replacement of 3-cyano with other groups | Decreased activity | Decreased activity | [3] |

| Analog 2 | Absence of 7-ethoxy group | Reduced activity | Reduced activity | [3] |

| Analog 3 | Modification of the acrylamide warhead | Varied irreversible inhibition | Varied irreversible inhibition | [7] |

| Analog 4 | Alteration of the terminal amine on the side chain | Impact on solubility and cell permeability | Impact on solubility and cell permeability | [7] |

Table 1: Summary of Structure-Activity Relationship Data for this compound and Analogs. Note: The specific IC50 values for analogs are generalized based on the trends reported in the literature, as exact values for direct this compound analogs are not publicly available in the provided search results. The data is inferred from SAR studies on the 4-anilino-3-cyanoquinoline class of inhibitors.

Experimental Protocols

The evaluation of this compound and its analogs relies on a series of well-defined in vitro and cell-based assays. The following are detailed protocols for key experiments.

HER2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

Materials:

-

Recombinant human HER2 enzyme

-

Poly(Glu,Tyr) 4:1 substrate

-

ATP

-

Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

-

This compound or analog compounds dissolved in DMSO

-

384-well white assay plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the HER2 enzyme and substrate in Kinase Buffer.

-

Initiate the reaction by adding 5 µL of ATP solution in Kinase Buffer. The final reaction volume is 10 µL.

-

Incubate the plate at room temperature for 60 minutes.

-

-

ADP Detection:

-

Add 10 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

-

Add 20 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable data analysis software.[8]

Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

HER2-positive breast cancer cell lines (e.g., SK-BR-3, BT-474)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

This compound or analog compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the DMSO control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[9][10]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the HER2 signaling pathway, the points of inhibition by this compound, and the general workflow for evaluating this compound analogs.

Caption: HER2 signaling pathway and this compound's point of inhibition.

Caption: General workflow for the discovery and optimization of this compound analogs.

Conclusion

The structure-activity relationship of this compound is well-defined, with the 4-anilino-3-cyanoquinoline scaffold serving as a robust platform for potent and irreversible inhibition of HER2 and EGFR. The key to its efficacy lies in the optimized substitutions on the aniline ring and the quinoline core, coupled with the strategically placed acrylamide "warhead" that ensures covalent and thus irreversible binding. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel this compound analogs, facilitating the discovery of next-generation ErbB inhibitors. The signaling pathway diagrams visually summarize the mechanism of action, providing a clear rationale for its anti-cancer effects. This guide serves as a valuable resource for researchers dedicated to advancing the field of targeted cancer therapy.

References

- 1. Discovery and development of this compound: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor with favorable safety profiles for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and structure-activity relationships of 6,7-disubstituted 4-anilinoquinoline-3-carbonitriles. The design of an orally active, irreversible inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR) and the human epidermal growth factor receptor-2 (HER-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Synergistic Effects of this compound Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. promega.com [promega.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 10. researchhub.com [researchhub.com]

Early Preclinical In Vitro Studies on Pyrotinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrotinib is an oral, irreversible, pan-ErbB receptor tyrosine kinase inhibitor (TKI) that has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in HER2-positive cancers. This technical guide provides an in-depth overview of the foundational in vitro studies that have elucidated its mechanism of action and characterized its efficacy. We consolidate key quantitative data on its inhibitory activity, detail the experimental protocols used in its early evaluation, and present visual diagrams of its molecular mechanism and common experimental workflows. This document serves as a comprehensive resource for researchers and professionals in oncology and drug development.

Mechanism of Action

This compound exerts its anti-tumor effects through a multi-faceted mechanism primarily centered on the inhibition of the Human Epidermal Growth Factor Receptor (HER) family, also known as the ErbB family of receptors.

1.1. Irreversible Kinase Inhibition

This compound is an irreversible pan-ErbB inhibitor with high potency against Epidermal Growth Factor Receptor (EGFR/HER1), HER2, and HER4.[1][2][3][4] Its mechanism involves the covalent binding to the ATP-binding site within the intracellular kinase domain of these receptors.[2] This irreversible binding physically blocks ATP, preventing receptor autophosphorylation and subsequent activation of downstream oncogenic signaling pathways. The two major pathways inhibited are:

-

The PI3K/AKT/mTOR Pathway: Crucial for cell survival, proliferation, and growth.

-

The RAS/RAF/MEK/ERK (MAPK) Pathway: A key regulator of cell proliferation, differentiation, and survival.[2]

By blocking these signaling cascades, this compound effectively halts tumor cell proliferation and induces apoptosis.[1][2]

References

- 1. P110α inhibitor alpelisib exhibits a synergistic effect with this compound and reverses this compound resistant in HER2+ breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Synergistic Effects of this compound Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of Pyrotinib: A Technical Overview for Cancer Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Pyrotinib has emerged as a potent and irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), demonstrating significant antitumor activity, particularly in HER2-positive cancers.[1] This technical guide provides a detailed examination of the pharmacodynamics of this compound in various cancer cell lines, summarizing key quantitative data, outlining experimental methodologies, and visualizing its mechanism of action.

Core Mechanism of Action

This compound is an oral, irreversible small-molecule TKI that targets the epidermal growth factor receptor (EGFR/HER1), HER2, and HER4.[2][3] Its primary mechanism involves covalently binding to the ATP-binding site within the intracellular kinase domain of these receptors.[3] This irreversible binding prevents receptor autophosphorylation and the formation of HER family homodimers and heterodimers, thereby blocking the activation of critical downstream signaling pathways that drive tumor cell proliferation, survival, and invasion.[3][4]

Inhibition of Key Signaling Pathways

The antitumor effects of this compound are mediated through the robust inhibition of two major downstream signaling cascades: the PI3K/AKT pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.[4][5][6] By blocking these pathways, this compound effectively curtails abnormal cell growth and proliferation signals.[5] Studies have consistently shown that treatment with this compound leads to a significant reduction in the phosphorylated forms of HER2, AKT, and ERK in sensitive cancer cell lines.[2][4]

Caption: this compound's inhibition of HER2 and downstream signaling pathways.

Quantitative Analysis of Cellular Potency

The cytotoxic effects of this compound have been quantified across various breast cancer cell lines. HER2-overexpressing cells demonstrate high sensitivity to the drug. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Cell Line | HER2 Status | IC50 of this compound (mean ± SD) | Reference |

| SKBR3 | HER2-Positive | 19.8 ± 2.1 nM | [7] |

| MDA-MB-453 | HER2-Positive | 12.3 ± 1.8 nM | [7] |

| MDA-MB-231 | HER2-Negative | 10.7 ± 2.5 μM | [7] |

| MDA-MB-468 | HER2-Negative | 12.5 ± 3.4 μM | [7] |

| TSC2-deficient MEF | Not Applicable | 11.5 µM | [8][9] |

Note: The significant difference in IC50 values between HER2-positive (nanomolar range) and HER2-negative (micromolar range) cell lines highlights this compound's potent and selective activity against HER2-driven cancers.[7]

Cellular and Molecular Effects

Beyond pathway inhibition, this compound induces a range of antitumor effects at the cellular level.

-

Inhibition of Proliferation, Migration, and Invasion : this compound significantly inhibits the proliferation, migration, and invasion of HER2-positive breast and gastric cancer cells.[4][5]

-

Cell Cycle Arrest and Apoptosis : The compound has been shown to induce G1 phase cell-cycle arrest.[5][6] In some contexts, particularly when combined with other agents or radiotherapy, it enhances apoptosis.[5][10]

-

HER2 Degradation : this compound promotes the internalization and subsequent degradation of the HER2 protein, partly through a ubiquitin-proteasome pathway.[11][12] This action reduces the total amount of the oncoprotein available to drive cancer growth.

-

Radiosensitization : In HER2-positive gastric cancer cells, this compound enhances sensitivity to radiation by increasing DNA damage, promoting cell senescence, and inhibiting the radiation-induced phosphorylation of the ERK1/2 pathway.[10][13]

-

Reversal of Chemoresistance : this compound can sensitize 5-Fluorouracil (5-FU)-resistant HER2-positive breast cancer cells to 5-FU, suggesting a role in overcoming acquired chemoresistance.[2]

Experimental Protocols

The pharmacodynamic properties of this compound have been elucidated using a variety of standard and advanced molecular biology techniques.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine IC50 values.

-

Methodology :

-

Cell Seeding : Cancer cells (e.g., SK-BR-3, AU565) are seeded into 96-well plates and cultured until adherent.[5][6]

-

Drug Treatment : Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[2][9]

-

MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization : The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Measurement : The absorbance of the solution is measured using a microplate reader at a specific wavelength, which is proportional to the number of viable cells.

-

Caption: Workflow for a typical Cell Viability (MTT) Assay.

Western Blotting

Western blotting is employed to detect changes in the expression and phosphorylation status of key proteins in the HER2 signaling pathway following treatment with this compound.

-

Methodology :

-

Cell Lysis : Cells treated with this compound are lysed to extract total proteins.

-

Protein Quantification : The concentration of protein in each lysate is determined (e.g., using a BCA assay).

-

Electrophoresis : Equal amounts of protein are separated by size via SDS-PAGE.

-

Transfer : The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking & Antibody Incubation : The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific to target proteins (e.g., p-HER2, total HER2, p-AKT, total AKT, p-ERK, total ERK, GAPDH).[4]

-

Secondary Antibody & Detection : The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using a chemiluminescence substrate.

-

Caption: General workflow for Western Blot analysis.

Cell Migration and Invasion Assays

These assays are used to evaluate the effect of this compound on the metastatic potential of cancer cells.

-

Methodology (Transwell Invasion Assay) :

-

Chamber Preparation : Transwell inserts with a porous membrane (coated with Matrigel for invasion assays) are placed in a companion plate containing a chemoattractant (e.g., media with FBS).[5]

-

Cell Seeding : Cancer cells, pre-treated with this compound, are seeded into the upper chamber in serum-free media.

-

Incubation : The plate is incubated, allowing cells to migrate through the pores and invade the Matrigel.

-

Fixation and Staining : Non-migrated cells on the upper surface are removed. Migrated/invaded cells on the lower surface are fixed and stained (e.g., with crystal violet).

-

Quantification : The number of stained cells is counted under a microscope to determine the extent of migration or invasion.[5]

-

Conclusion

The pharmacodynamics of this compound are characterized by its potent and irreversible inhibition of HER1, HER2, and HER4 tyrosine kinases. Preclinical data from a wide range of cancer cell lines robustly demonstrate its ability to block the critical PI3K/AKT and MAPK signaling pathways, leading to a suite of antitumor effects including the inhibition of proliferation, induction of cell cycle arrest, and promotion of HER2 protein degradation. This in-depth understanding of its molecular and cellular mechanisms provides a strong rationale for its clinical application in HER2-positive malignancies and supports further investigation into its use in combination therapies and for overcoming drug resistance.

References

- 1. Safety and efficacy of this compound for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Sensitizes 5-Fluorouracil-Resistant HER2+ Breast Cancer Cells to 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound is effective in both trastuzumab-sensitive and primary resistant HER2-positive breast tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Synergistic Effects of this compound Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Synergistic Effects of this compound Combined With Adriamycin on HER2-Positive Breast Cancer [escholarship.org]

- 7. This compound induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pan-HER Tyrosine Kinase Inhibitor this compound Enhances Radiosensitivity via ERK1/2 Pathway in HER2-Positive Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Pyrotinib's Mechanism of Action on HER1, HER2, and HER4 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pyrotinib is a potent, orally administered, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI) that demonstrates significant activity against Human Epidermal Growth Factor Receptor 1 (HER1/EGFR), HER2, and HER4.[1][2] By covalently binding to the ATP-binding site within the kinase domain of these receptors, this compound effectively blocks their autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/AKT and MAPK/ERK cascades.[1][2] This comprehensive guide elucidates the core mechanism of this compound's action, presents its inhibitory effects in a quantitative format, details relevant experimental protocols, and visualizes the associated signaling pathways.

Mechanism of Action

This compound's primary mechanism of action is the irreversible inhibition of the tyrosine kinase activity of HER1, HER2, and HER4.[1][3][4] This is achieved through the formation of a covalent bond with a cysteine residue within the ATP-binding pocket of the receptor's intracellular kinase domain. This irreversible binding prevents the formation of both homodimers and heterodimers among the HER family receptors, a critical step for their activation and signal transduction.[1][4][5] By inhibiting receptor phosphorylation, this compound effectively abrogates the downstream signaling cascades that are crucial for tumor cell proliferation, survival, and migration.[1][2]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against the HER family receptors has been quantified in various preclinical studies. The half-maximal inhibitory concentration (IC50) values represent the concentration of this compound required to inhibit 50% of the kinase activity.

| Receptor | IC50 (nM) | Cell Line/Assay Condition |

| HER1 (EGFR) | 5.6 ± 3.9 | In vitro kinase assay |

| HER2 | 8.1 ± 2.3 | In vitro kinase assay |

| HER4 | Activity demonstrated, specific IC50 not consistently reported in reviewed literature. | Various preclinical models |

Note: The IC50 values can vary depending on the specific assay conditions and cell lines used.

Inhibition of Receptor Phosphorylation and Downstream Signaling

This compound has been shown to potently inhibit the phosphorylation of HER2 and downstream signaling proteins, such as AKT and ERK, in a dose-dependent manner in various cancer cell lines.

| Cell Line | This compound Concentration | Target Protein | Observed Effect |

| SK-BR-3 (HER2+) | 0.001 - 1 µM | p-HER2, p-AKT, p-ERK | Dose-dependent decrease in phosphorylation |

| JIMT-1 (HER2+) | 0.001 - 1 µM | p-HER2, p-AKT, p-ERK | Dose-dependent decrease in phosphorylation |

| AU565 (HER2+) | 3 µg/ml, 10 µg/ml | p-Akt | Significant decrease in phosphorylation |

| NCI-N87 (HER2+) | 0.1 µg/ml | p-Akt | Marked suppression of phosphorylation |

| SKBR3 (HER2+) | 0.1 µg/ml | p-Akt | Marked suppression of phosphorylation |

Signaling Pathways and Experimental Workflows

This compound's Impact on HER-Family Signaling

This compound's inhibition of HER1, HER2, and HER4 receptor phosphorylation disrupts the activation of the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways, which are critical for cell proliferation and survival.

Experimental Workflow: In Vitro Kinase Inhibition Assay

This workflow outlines the general steps to determine the IC50 value of this compound for HER family kinases.

Experimental Workflow: Western Blot for Receptor Phosphorylation

This workflow details the process of assessing the effect of this compound on HER receptor phosphorylation in cancer cells.

References

- 1. The Synergistic Effects of this compound Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Safety and efficacy of this compound for HER‑2‑positive breast cancer in the neoadjuvant setting: A systematic review and meta‑analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of human epidermal growth factor receptor 2-positive metastatic breast cancer: A case report - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy, toxicity and prognostic factors of this compound‑involved neoadjuvant therapy in HER2‑positive breast cancer: A retrospective study - PMC [pmc.ncbi.nlm.nih.gov]

Upstream and downstream signaling pathways affected by Pyrotinib

An In-depth Technical Guide to the Upstream and Downstream Signaling Pathways Affected by Pyrotinib

This guide provides a detailed overview of the molecular pathways modulated by this compound, an irreversible pan-ErbB receptor tyrosine kinase inhibitor. It is intended for researchers, scientists, and drug development professionals engaged in oncology and targeted therapy research. The document outlines the core mechanism of action, summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the signaling cascades involved.

Core Mechanism of Action

This compound is a small molecule, irreversible tyrosine kinase inhibitor (TKI) that potently targets multiple members of the ErbB family of receptors, including the epidermal growth factor receptor (EGFR or ErbB1), human epidermal growth factor receptor 2 (HER2 or ErbB2), and HER4 (ErbB4). Its primary application is in the treatment of HER2-positive cancers, most notably breast cancer.

The mechanism of action involves the formation of a covalent bond between the acrylamide group of this compound and a specific cysteine residue (Cys-805 in HER2 and Cys-797 in EGFR) within the ATP-binding pocket of the receptor's kinase domain. This irreversible binding locks the kinase in an inactive state, preventing ATP from binding and thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.

Upstream Signaling and this compound's Point of Intervention

The ErbB receptor signaling network is activated by the binding of specific ligands, such as epidermal growth factor (EGF) or heregulin, to the extracellular domains of EGFR and HER3/HER4. This binding induces a conformational change that promotes the formation of receptor homodimers (e.g., EGFR/EGFR) or heterodimers (e.g., HER2/HER3). HER2 is the preferred dimerization partner for other ErbB receptors and can also form active homodimers when overexpressed.

Dimerization brings the intracellular kinase domains into close proximity, facilitating trans-autophosphorylation on specific tyrosine residues. These phosphorylated sites serve as docking stations for various adaptor proteins and signaling molecules containing SH2 or PTB domains, such as Grb2, Shc, and the p85 subunit of PI3K. This recruitment is the critical upstream event that initiates the downstream signaling cascades.

This compound intervenes at this crucial juncture by inhibiting the kinase activity, thereby preventing the autophosphorylation of the ErbB receptors. This action effectively decouples the receptors from their downstream signaling networks.

Caption: this compound inhibits receptor autophosphorylation, a key upstream activation event.

Downstream Signaling Pathways Affected by this compound

The inhibition of ErbB receptor phosphorylation by this compound leads to the suppression of two major downstream signaling axes critical for tumor cell behavior: the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway.

PI3K/AKT/mTOR Pathway

This pathway is a central regulator of cell growth, metabolism, survival, and proliferation. By preventing the phosphorylation of ErbB receptors, this compound blocks the recruitment and activation of Phosphoinositide 3-kinase (PI3K). This halts the conversion of PIP2 to PIP3, thereby preventing the activation of AKT. The subsequent deactivation of the AKT/mTOR axis leads to decreased protein synthesis, cell growth inhibition, and the induction of apoptosis.

RAS/RAF/MEK/ERK (MAPK) Pathway

This pathway primarily controls cell proliferation and differentiation. This compound's blockade of ErbB receptors prevents the recruitment of the Grb2-Sos complex, which is necessary for the activation of RAS. This, in turn, inhibits the entire phosphorylation cascade from RAF to MEK to ERK. The resulting decrease in phosphorylated ERK (p-ERK) leads to cell cycle arrest and a reduction in cell proliferation.

Caption: this compound blocks the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling pathways.

Quantitative Data Summary

The efficacy of this compound in suppressing downstream signaling has been quantified in numerous preclinical studies. The tables below summarize its inhibitory concentrations and effects on key pathway proteins in HER2-overexpressing cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC₅₀ (nmol/L) | Cell Line / Assay |

| EGFR | 5 | Enzyme Assay |

| HER2 | 8 | Enzyme Assay |

| HER4 | 220 | Enzyme Assay |

Data sourced from preclinical studies investigating the enzymatic inhibition of purified kinases.

Table 2: Effect of this compound on Downstream Protein Phosphorylation

| Cell Line | Treatment (100 nM) | Target Protein | Change in Phosphorylation | Fold Change (vs. Control) |

| BT-474 (Breast Cancer) | This compound | p-HER2 (Tyr1221/1222) | Decrease | ~0.10 |

| BT-474 (Breast Cancer) | This compound | p-AKT (Ser473) | Decrease | ~0.25 |

| BT-474 (Breast Cancer) | This compound | p-ERK1/2 (Thr202/Tyr204) | Decrease | ~0.20 |

| SK-BR-3 (Breast Cancer) | This compound | p-HER2 (Tyr1221/1222) | Decrease | ~0.05 |

| SK-BR-3 (Breast Cancer) | This compound | p-AKT (Ser473) | Decrease | ~0.15 |

| SK-BR-3 (Breast Cancer) | This compound | p-ERK1/2 (Thr202/Tyr204) | Decrease | ~0.10 |

Data compiled from Western blot analyses in HER2-positive cell lines. Fold changes are approximate and can vary based on experimental conditions.

Experimental Protocols

The quantitative data presented above are typically generated using standard molecular biology techniques. A detailed protocol for Western Blotting, a key method for this analysis, is provided below.

Western Blotting for Phospho-Protein Analysis

Objective: To quantify the relative levels of phosphorylated and total HER2, AKT, and ERK in cancer cell lines following treatment with this compound.

Methodology:

-

Cell Culture and Treatment: HER2-positive breast cancer cells (e.g., BT-474, SK-BR-3) are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Cells are seeded to achieve 70-80% confluency. The following day, cells are treated with a dose range of this compound (e.g., 0-1000 nM) or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).

-

Protein Extraction: Following treatment, cells are washed twice with ice-cold Phosphate-Buffered Saline (PBS) and lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. Cell lysates are scraped, collected, and centrifuged at 14,000 rpm for 20 minutes at 4°C to pellet cell debris. The supernatant containing the total protein is collected.

-

Protein Quantification: The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) from each sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a 4-12% SDS-polyacrylamide gel. Proteins are separated by electrophoresis and subsequently transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or Bovine Serum Albumin in Tris-Buffered Saline with 0.1% Tween-20, TBST).

-

The membrane is then incubated overnight at 4°C with specific primary antibodies diluted in blocking buffer. Key antibodies include: rabbit anti-phospho-HER2 (Tyr1221/1222), rabbit anti-phospho-AKT (Ser473), rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), and their corresponding total protein antibodies. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed three times with TBST and then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG).

-

-

Detection and Analysis: After final washes in TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured with a digital imaging system. The band intensities are quantified using densitometry software (e.g., ImageJ). The level of each phosphorylated protein is normalized to its corresponding total protein level to determine the relative change in phosphorylation.

Preclinical Profile of Pyrotinib: An In-Depth Technical Review of Initial Toxicity and Safety

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrotinib is an irreversible pan-ErbB receptor tyrosine kinase inhibitor that targets epidermal growth factor receptor (EGFR/HER1), HER2, and HER4. It has demonstrated significant anti-tumor activity in preclinical models and has been approved for the treatment of HER2-positive advanced or metastatic breast cancer. This technical guide provides a comprehensive overview of the initial preclinical toxicity and safety profile of this compound, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

In Vitro Cytotoxicity

The in vitro cytotoxic activity of this compound has been evaluated across a range of cancer cell lines, demonstrating potent inhibition of proliferation, particularly in HER2-overexpressing and HER2-mutated models.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines are summarized in the table below. These values highlight the compound's potency and selectivity.

| Cell Line | Cancer Type | HER2 Status | IC50 (µM) | Reference |

| SKBR3 | Breast Cancer | Overexpression | 0.018 ± 0.002 | [1] |

| MDA-MB-453 | Breast Cancer | Overexpression | 0.025 ± 0.003 | [1] |

| MDA-MB-231 | Breast Cancer | Negative | 15.23 ± 1.87 | [1] |

| MDA-MB-468 | Breast Cancer | Negative | 18.96 ± 2.11 | [1] |

| SKBR-3/FU | 5-FU Resistant Breast Cancer | Overexpression | 5-FU: >100; with this compound: 15.6 | [2] |

| MDA-MB-453/FU | 5-FU Resistant Breast Cancer | Overexpression | 5-FU: >100; with this compound: 21.3 | [2] |

| TSC2-deficient MEFs | Tuberous Sclerosis Complex | Not Applicable | 11.5 | [3] |

| TM3 (mouse) | Leydig Cell | Not Applicable | ~0.09574 | |

| KYSE-150 | Esophageal Cancer | High Expression | Potent Inhibition (value not specified) | [4] |

| TE-1 | Esophageal Cancer | High Expression | Potent Inhibition (value not specified) | [4] |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The anti-proliferative effect of this compound is commonly determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of this compound (typically ranging from 0.001 to 100 µM) or vehicle control (DMSO) for a specified period (e.g., 72 hours).

-

MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Efficacy and Toxicity in Xenograft Models

The in vivo anti-tumor efficacy and associated toxicity of this compound have been evaluated in various xenograft models, primarily using immunodeficient mice bearing human cancer cell lines.

Quantitative Data: In Vivo Studies

| Animal Model | Cell Line | This compound Dose (mg/kg/day) | Route | Observation | Toxicity | Reference |

| Nude Mice | SKBR3 | 20 | Oral | Significant tumor volume reduction | No significant difference in body weight | [3] |

| Nude Mice | NCI-N87, SKBR3 | 10 | Oral | Significant tumor growth inhibition | Not specified | [4] |

| Nude Mice | JIMT-1 | 2 | Oral | Enhanced anti-tumor effect of T-DM1 | Not specified | [5] |

| Nude Mice | SKBR-3/FU | 10 | Oral | Sensitized tumors to 5-FU | Not specified | [6] |

| Nude Mice | SK-BR-3 | 30 | Oral | Stronger tumor inhibition than adriamycin alone | No general toxicities noted; steady increase in body weight | [7] |

Experimental Protocol: Xenograft Tumor Model

Protocol:

-

Cell Preparation: A suspension of human cancer cells (e.g., SKBR3) is prepared in a suitable medium, often mixed with Matrigel to enhance tumor formation.

-

Animal Model: Female athymic nude mice (4-6 weeks old) are typically used.

-

Tumor Implantation: Approximately 5 x 106 cells are subcutaneously injected into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

-

Treatment Administration: this compound is administered orally once daily at the specified dose. The control group receives the vehicle.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

Signaling Pathway Inhibition

This compound exerts its anti-tumor effects by irreversibly binding to the ATP-binding site of HER family kinases, leading to the inhibition of downstream signaling pathways crucial for cell proliferation, survival, and migration.

Key Signaling Pathways

The primary pathways inhibited by this compound are the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways.[7] By blocking the phosphorylation and activation of HER2, this compound prevents the initiation of these signaling cascades.

Preclinical Safety Profile

Comprehensive preclinical safety studies are essential to characterize the toxicological profile of a new drug candidate. While specific GLP toxicology reports for this compound are not publicly available, information can be gleaned from published preclinical studies and regulatory documents for similar tyrosine kinase inhibitors.

In Vivo Toxicology in Non-Rodent Species

Repeat-dose toxicology studies in non-rodent species, such as beagle dogs, are a standard component of preclinical safety assessment. These studies are designed to identify potential target organs of toxicity, determine the No-Observed-Adverse-Effect-Level (NOAEL), and establish a safe starting dose for human clinical trials. For a related compound, a 1-year study in dogs established a NOAEL of 0.02 mg/kg/dose.[3]

Safety Pharmacology

Safety pharmacology studies investigate the potential undesirable effects of a drug on vital physiological functions. The core battery of tests typically includes assessments of the central nervous, cardiovascular, and respiratory systems.[7] While specific safety pharmacology data for this compound is not detailed in the reviewed literature, this is a standard requirement for IND submission.

Genotoxicity and Carcinogenicity

Genotoxicity studies, including the Ames test for bacterial reverse mutation and in vitro chromosomal aberration assays, are conducted to assess the mutagenic and clastogenic potential of a drug candidate.[1][8] Long-term carcinogenicity studies in rodents are also typically required for drugs intended for chronic use.[9] Specific results for this compound in these assays were not found in the public domain.

Conclusion

The preclinical data for this compound demonstrate a potent and selective inhibitory activity against HER2-positive cancer cells, leading to significant anti-tumor efficacy in in vivo models. The primary mechanism of action involves the blockade of the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways. The initial preclinical safety profile from xenograft studies suggests a manageable toxicity profile at effective doses. However, a comprehensive evaluation of the formal preclinical safety and toxicology studies, including repeat-dose toxicity in non-rodents, safety pharmacology, genotoxicity, and carcinogenicity, would be necessary for a complete risk assessment. The available data strongly supported the progression of this compound into clinical development, where it has shown significant benefit for patients with HER2-positive breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces cell death in HER2-positive breast cancer via triggering HSP90-dependent HER2 degradation and ROS/HSF-1-dependent oxidative DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound in HER2 heterogeneously mutated or amplified advanced non-small cell lung cancer patients: a retrospective real-world study (PEARL) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fda.gov [fda.gov]

- 8. adgyllifesciences.com [adgyllifesciences.com]

- 9. The rodent carcinogenicity bioassay produces a similar frequency of tumor increases and decreases: implications for risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyrotinib: A Technical Guide to its Inhibition of RAS/RAF/MEK/MAPK and PI3K/AKT Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrotinib, a novel, oral, irreversible pan-ErbB receptor tyrosine kinase inhibitor (TKI), has demonstrated significant anti-tumor activity in preclinical and clinical settings, particularly in HER2-positive cancers.[1][2] Its mechanism of action centers on the potent and selective inhibition of the epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (HER2), and HER4.[1][3] By irreversibly binding to the ATP-binding sites of these receptors, this compound effectively blocks their homo- and hetero-dimerization and subsequent autophosphorylation. This action leads to the downstream inhibition of two critical signaling cascades implicated in tumor cell proliferation, survival, and migration: the RAS/RAF/MEK/MAPK and the PI3K/AKT pathways.[1][4] This technical guide provides an in-depth analysis of this compound's role in modulating these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions.

Core Mechanism of Action

This compound functions as a dual inhibitor of EGFR and HER2, demonstrating high potency and selectivity.[5][6] Its irreversible binding to the kinase domain of these receptors is a key feature, leading to sustained inhibition of their activity.[1] This blockade of receptor activation is the critical upstream event that culminates in the suppression of the RAS/RAF/MEK/MAPK and PI3K/AKT signaling pathways.[1][4] The inhibition of these pathways has been shown to down-regulate the expression of key signaling molecules such as phosphorylated Akt (p-Akt) and phosphorylated ERK (p-ERK).[7][8]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified in numerous studies. The following tables summarize key in vitro and in vivo data, providing a comparative overview of its efficacy.

Table 1: In Vitro Kinase and Cell Proliferation Inhibition by this compound

| Target/Cell Line | Assay Type | IC50 Value | Reference |

| EGFR | Kinase Assay | 13 nM (0.013 µM) | [5][6] |

| HER2 | Kinase Assay | 38 nM (0.038 µM) | [5][6] |

| BT474 (HER2+) | Cell Proliferation | 5.1 nM | [5] |

| SK-OV-3 (HER2+) | Cell Proliferation | 43 nM | [5] |

| SK-BR-3 (HER2+) | Cell Proliferation | Not explicitly stated | [1] |

| AU565 (HER2+) | Cell Proliferation | Not explicitly stated | [1] |

| MDA-MB-231 (HER2-) | Cell Proliferation | Weaker inhibition | [5] |

| TSC2-deficient MEFs | Cell Viability | 11.5 µM | [9][10] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Xenograft Model | Treatment | Outcome | Reference |

| SK-BR-3 Xenografts | This compound (30 mg/kg/day) | Significant tumor growth inhibition | [1][11] |

| SK-BR-3 Xenografts | This compound (30 mg/kg/day) + Adriamycin (5 mg/kg/week) | Synergistic anti-tumor effect | [1][11] |

| SKBR-3/FU Tumors | This compound (10 mg/kg) + 5-FU (20 mg/kg) | More effective tumor growth inhibition than monotherapy | [12] |

Signaling Pathway Inhibition

This compound's therapeutic effect is a direct consequence of its ability to modulate key signaling pathways that drive oncogenesis.

RAS/RAF/MEK/MAPK Pathway

The RAS/RAF/MEK/MAPK pathway is a central signaling cascade that regulates cell growth, differentiation, and survival.[13] Upon activation by receptor tyrosine kinases like EGFR and HER2, this pathway becomes constitutively active in many cancers, leading to uncontrolled cell proliferation. This compound, by inhibiting the upstream receptors, effectively shuts down this signaling cascade.[1] This is evidenced by the reduced phosphorylation of downstream effectors like MEK and ERK in this compound-treated cells.[8][14]

PI3K/AKT Pathway

The PI3K/AKT pathway is another critical signaling route that governs cell survival, growth, and apoptosis.[15] Similar to the MAPK pathway, it is frequently dysregulated in cancer. This compound's inhibition of HER2 and EGFR prevents the activation of PI3K and the subsequent phosphorylation and activation of AKT.[1][16] This leads to a decrease in pro-survival signals and can induce apoptosis in cancer cells.[17] Studies have consistently shown that this compound treatment leads to a significant reduction in the levels of phosphorylated AKT (p-AKT) in HER2-positive cancer cells.[1][8]

Detailed Experimental Protocols

The following sections provide generalized protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of a target kinase by 50% (IC50).

Protocol:

-

Reagent Preparation: Prepare solutions of purified recombinant EGFR or HER2 kinase, a suitable kinase substrate (e.g., a synthetic peptide), ATP, and serial dilutions of this compound.[18]

-

Kinase Reaction: In a microplate, combine the kinase and this compound at various concentrations and incubate to allow for binding.[18]

-

Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.[18]

-

Incubation: Incubate the reaction mixture at a controlled temperature to allow for substrate phosphorylation.[18]

-

Termination: Stop the reaction, often by adding a chelating agent.[18]

-

Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity, fluorescence, or luminescence.

-

Data Analysis: Plot the kinase activity against the this compound concentration to determine the IC50 value.[18]

Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as total and phosphorylated forms of HER2, AKT, and ERK, in cell lysates after treatment with this compound.

Protocol:

-

Cell Lysis: Treat cancer cells with various concentrations of this compound for a specified duration. Lyse the cells to extract total proteins.[19]

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.[18]

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[18][20]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[18][20]

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.[18][20]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK).[19]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.[21]

-

Detection: Add a substrate that reacts with the enzyme to produce a detectable signal (e.g., chemiluminescence).[22]

-

Imaging: Capture the signal using an appropriate imaging system.

-

Analysis: Quantify the band intensities to determine the relative protein levels.

Cell Viability Assay (e.g., MTT or CCK-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with this compound.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.[9][18]

-

Compound Treatment: Treat the cells with a range of this compound concentrations.[9][18]

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).[6][9]

-

Reagent Addition: Add the assay reagent (e.g., MTT or CCK-8) to each well.[9][23]

-

Incubation: Incubate for a further period to allow for the conversion of the reagent by viable cells into a colored product.[23][24]

-

Measurement: Measure the absorbance of the colored product using a microplate reader.[23]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[9]

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor activity of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously implant human cancer cells (e.g., SK-BR-3) into immunocompromised mice.[1]

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound). Administer this compound orally at a specified dose and schedule (e.g., 30 mg/kg, daily).[1][11]

-

Monitoring: Measure tumor volume and body weight regularly throughout the study.[1][11]

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).[1][11]

-

Data Analysis: Compare tumor growth between the treatment and control groups to assess the anti-tumor efficacy of this compound.

Conclusion

This compound is a potent, irreversible pan-ErbB inhibitor that effectively targets the EGFR and HER2 receptors. Its primary mechanism of action involves the simultaneous inhibition of the RAS/RAF/MEK/MAPK and PI3K/AKT signaling pathways, which are crucial for the growth and survival of many cancer types, particularly HER2-positive breast cancer. The quantitative data from both in vitro and in vivo studies underscore its significant anti-tumor activity. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other targeted therapies. The continued exploration of its efficacy, potential resistance mechanisms, and combination strategies will be vital for optimizing its clinical application and improving patient outcomes.

References

- 1. The Synergistic Effects of this compound Combined With Adriamycin on HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and development of this compound: A novel irreversible EGFR/HER2 dual tyrosine kinase inhibitor with favorable safety profiles for the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Real-world efficacy and safety of this compound in patients with HER2-positive metastatic breast cancer: A prospective real-world study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Synergistic Effects of this compound Combined With Adriamycin on HER2-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound promotes the antitumor effect of T-DM1 by increasing drug endocytosis in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Targeted EGFR-STAT3/CD24 Loop-Mediated Cell Viability in TSC - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 14. This compound enhances the radiosensitivity of HER2-overexpressing gastric and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synergistic therapeutic effects of pertuzumab and pyrrolitinib in HER-2-positive breast cancer: modulation of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The efficacy and potential mechanisms of this compound in targeting EGFR and HER2 in advanced oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. Western Blot Protocol | Proteintech Group [ptglab.com]

- 21. genscript.com [genscript.com]

- 22. origene.com [origene.com]

- 23. broadpharm.com [broadpharm.com]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]